molecular formula C7H7N3O3 B2922904 2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile CAS No. 1197627-92-1

2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile

Cat. No.: B2922904
CAS No.: 1197627-92-1
M. Wt: 181.151
InChI Key: RLPOEPQKDUSTKM-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is a heterocyclic compound featuring an imidazolidine ring with three oxo groups and an acetonitrile group

Scientific Research Applications

2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-2-9-5(11)6(12)10(4-3-8)7(9)13/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPOEPQKDUSTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=O)N(C1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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